molecular formula C7H5FN2O B11920400 2-Fluorobenzo[d]oxazol-4-amine

2-Fluorobenzo[d]oxazol-4-amine

Cat. No.: B11920400
M. Wt: 152.13 g/mol
InChI Key: FHXVPLWGDAHNHR-UHFFFAOYSA-N
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Description

2-Fluorobenzo[d]oxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base. Another method involves the use of 2-fluorophenyl isocyanate, which undergoes cyclization with hydroxylamine to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Fluorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzo[d]oxazol-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The oxazole ring provides a versatile scaffold for further functionalization, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5FN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2

InChI Key

FHXVPLWGDAHNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)N

Origin of Product

United States

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